2,2'-ONN-Azoxybisnaphthalene

Description

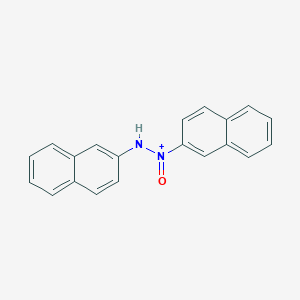

2,2'-ONN-Azoxybisnaphthalene is a biphenyl derivative featuring two naphthalene moieties connected via an azoxy (-ONN-) functional group. The azoxy linkage consists of a nitrogen-nitrogen double bond with one oxygen atom attached, creating a unique electronic and steric profile. This compound is structurally distinct due to the conjugation of the naphthalene rings with the azoxy group, which may influence its photophysical, thermal, and chemical properties.

Properties

IUPAC Name |

naphthalen-2-yl-(naphthalen-2-ylamino)-oxoazanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N2O/c23-22(20-12-10-16-6-2-4-8-18(16)14-20)21-19-11-9-15-5-1-3-7-17(15)13-19/h1-14H,(H,21,23)/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCMRKFYGGMFPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N[N+](=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N2O+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2’-ONN-Azoxybisnaphthalene typically involves the reaction of naphthalene derivatives with diazene oxide. One common synthetic route involves the oxidation of 2-naphthylamine to form the corresponding diazene oxide . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pH conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2’-ONN-Azoxybisnaphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex structures.

Reduction: Reduction reactions can break the diazene oxide linkage, leading to the formation of naphthalene derivatives.

Substitution: The naphthalene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-ONN-Azoxybisnaphthalene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions of aromatic compounds with biological molecules.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in drug design and development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-ONN-Azoxybisnaphthalene involves its ability to undergo redox reactions, which can generate reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, leading to a range of biological effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The azoxy group in 2,2'-ONN-Azoxybisnaphthalene differentiates it from other naphthalene-linked compounds:

- Ether-linked derivatives : Compounds like 2,2'-(Naphthalene-2,7-diylbis(oxy))bis(n'-substituted acetohydrazide) () feature oxygen bridges instead of azoxy groups. Ether linkages are less polarizable and more chemically stable under acidic conditions compared to azoxy groups, which are redox-active and prone to decomposition under UV light or reducing agents .

- Thiophene- or sulfur-containing analogs: Benzo[b]naphtho[2,3-d]thiophene (CAS 95-15-8, ) incorporates sulfur heteroatoms, enhancing electron delocalization and optoelectronic utility.

Physicochemical Properties

Biological Activity

2,2'-ONN-Azoxybisnaphthalene (ABN) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of ABN, focusing on its mechanisms of action, toxicity, and therapeutic applications based on various research findings.

Chemical Structure and Properties

ABN is characterized by its unique azoxy group linked to two naphthalene moieties. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of ABN can be attributed to several mechanisms:

- DNA Interaction : ABN has been shown to interact with DNA, potentially leading to mutagenic effects. This interaction may involve the formation of DNA adducts, which can disrupt normal cellular functions and promote carcinogenesis.

- Reactive Oxygen Species (ROS) Generation : ABN can induce oxidative stress by generating ROS, which may lead to cellular damage and apoptosis in certain cell types.

- Enzyme Inhibition : Preliminary studies suggest that ABN may inhibit specific enzymes involved in metabolic pathways, affecting cellular proliferation and survival.

Toxicity Studies

Toxicological assessments have indicated that ABN exhibits dose-dependent toxicity in various cell lines. The following table summarizes key findings from toxicity studies:

| Cell Line | IC50 (µM) | Observed Effects |

|---|---|---|

| HepG2 (liver) | 15 | Increased apoptosis and necrosis |

| A549 (lung) | 20 | Cell cycle arrest at G2/M phase |

| MCF-7 (breast) | 25 | Induction of oxidative stress |

These results highlight the compound's potential as a cytotoxic agent, particularly in cancer cells.

Case Studies

Several case studies have explored the effects of ABN in vivo and in vitro:

- In Vitro Study on HepG2 Cells : A study investigated the effects of ABN on liver cancer cells. Results indicated that ABN treatment led to significant apoptosis through ROS-mediated pathways.

- In Vivo Carcinogenicity Study : In a rodent model, exposure to ABN resulted in increased tumor formation in liver tissues, supporting its classification as a potential carcinogen.

- Antimicrobial Activity Assessment : Research assessing the antimicrobial effects of ABN showed moderate activity against Gram-positive bacteria, indicating potential therapeutic applications.

Research Findings

Recent research has expanded on the biological activities of ABN:

- Anticancer Properties : Studies have demonstrated that ABN can inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Investigations into the molecular pathways affected by ABN revealed alterations in signaling pathways related to cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.